Bienvenue dans la boutique en ligne BenchChem!

Cyclooctapentylose

Solubility Formulation Pharmaceutical Excipients

Choose Cyclooctapentylose (γ-Cyclodextrin) for formulations where safety and solubility are non-negotiable. Its 9-10 Å cavity uniquely complexes large molecules like steroids and peptides that α- and β-CDs cannot, while its aqueous solubility (25.6 g/100 mL) is 14.2-fold higher than β-CD. Critically, its hemolytic activity is the lowest among native cyclodextrins (β-CD >> α-CD > γ-CD), making it the preferred choice for injectable and ophthalmic products. Unlike non-digestible α- and β-CDs, γ-CD is fully digested by human amylases, underpinning its GRAS status for food and nutraceutical applications. Secure a supply of this high-purity, multi-purpose complexation agent today.

Molecular Formula C48H80O40
Molecular Weight 1297.1 g/mol
Cat. No. B8070180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctapentylose
Molecular FormulaC48H80O40
Molecular Weight1297.1 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C48H80O40/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-72H,1-8H2
InChIKeyGDSRMADSINPKSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1e+006 mg/L @ 25 °C (est)

Cyclooctapentylose (γ-Cyclodextrin) CAS 17465-86-0: Technical Baseline for Procurement and Research


Cyclooctapentylose, systematically known as γ-cyclodextrin (γ-CD), is a cyclic oligosaccharide composed of eight α-(1→4)-linked D-glucopyranose units (C₄₈H₈₀O₄₀, MW 1297.12) [1]. This macrocyclic structure forms a truncated cone with a hydrophobic central cavity and a hydrophilic exterior, enabling the formation of host-guest inclusion complexes with a wide range of lipophilic molecules [2]. As a member of the native cyclodextrin family, it shares fundamental complexation capabilities with α- and β-cyclodextrins but is distinguished by its larger cavity dimensions and distinct physicochemical and biological properties [3].

Why In-Class Substitution of Cyclooctapentylose Fails: Critical Performance Gaps with α- and β-Cyclodextrins


While α-, β-, and γ-cyclodextrins are all classified as native cyclodextrins, their distinct cavity sizes (derived from 6, 7, and 8 glucose units, respectively) result in divergent inclusion complexation thermodynamics, guest selectivity, and biological fates [1]. Critically, these structural differences translate into quantifiable disparities in key procurement and application criteria: aqueous solubility, hemolytic potential, enzymatic digestibility, and cellular toxicity [2]. Substituting cyclooctapentylose (γ-CD) with β-CD, for instance, introduces a >10-fold increase in hemolytic activity [3] and a complete shift in metabolic pathway from full digestibility to non-digestibility [4], thereby invalidating the safety and performance assumptions of the original formulation. The following quantitative evidence guide documents these non-interchangeable characteristics.

Cyclooctapentylose (γ-CD) Product-Specific Quantitative Evidence Guide: Head-to-Head Performance vs. α-CD and β-CD


Aqueous Solubility of Cyclooctapentylose vs. α- and β-Cyclodextrins at 25°C

At 25°C, the aqueous solubility of cyclooctapentylose (γ-CD) is 25.6 g/100 mL, which is 2.0-fold higher than α-cyclodextrin (12.8 g/100 mL) and 14.2-fold higher than β-cyclodextrin (1.8 g/100 mL) [1]. This superior solubility reduces the risk of precipitation in aqueous formulations and eliminates the need for solubility-enhancing co-solvents or chemical modifications required for β-CD [1].

Solubility Formulation Pharmaceutical Excipients

Cyclooctapentylose Cavity Diameter and Guest Molecule Accommodation

Cyclooctapentylose (γ-CD) possesses an internal cavity diameter of approximately 9-10 Å, which is significantly larger than that of α-CD (5-6 Å) and β-CD (7-8 Å) . This expanded cavity volume enables γ-CD to accommodate bulkier guest molecules, including steroids, larger drug molecules, and certain peptides, which cannot be effectively complexed by the smaller α- and β-CD cavities .

Inclusion Complex Drug Delivery Host-Guest Chemistry

Hemolytic Activity and Erythrocyte Membrane Interaction

In human erythrocyte studies, the potency for inducing hemolysis follows the order β-CD >> α-CD > γ-CD [1]. Specifically, for the release of potassium and hemoglobin, β-CD exhibited the highest potency, while γ-CD was the least potent [1]. In terms of phospholipid solubilization, α-CD was most potent, followed by β-CD, with γ-CD showing minimal activity [1]. This reduced membrane perturbation is a critical safety advantage for parenteral and ophthalmic formulations.

Hemolysis Toxicology Parenteral Safety

Enzymatic Digestibility and Metabolic Fate

Unlike α- and β-cyclodextrins, which are resistant to hydrolysis by human salivary and pancreatic α-amylases, cyclooctapentylose (γ-CD) is rapidly and essentially completely digested by these enzymes [1]. Metabolic studies in rats confirm that γ-CD is metabolized in a manner closely resembling that of starch and linear dextrins, whereas α- and β-CD pass through the small intestine largely intact [2]. This digestibility underpins γ-CD's favorable toxicological profile and its Generally Recognized as Safe (GRAS) status for food use.

Metabolism GRAS Status Oral Safety

Comparative Cytotoxicity on Blood-Brain Barrier Endothelial Cells

In an in vitro model of the blood-brain barrier (BBB) using brain capillary endothelial cells, native cyclodextrins exhibited a clear toxicity ranking: α-CD > β-CD > γ-CD [1]. γ-CD demonstrated the lowest cytotoxicity among the three native forms. Furthermore, lipid extraction analysis revealed that α-CD selectively removed phospholipids, β-CD extracted both phospholipids and cholesterol, while γ-CD was less lipid-selective overall, contributing to its improved safety profile [1].

Cytotoxicity Blood-Brain Barrier Neuropharmacology

Bacterial Toxicity: Minimal Interference with E. coli Luminescence

Using a luminescent Escherichia coli model to assess bacterial toxicity, the inhibitory concentrations (IC20 and IC50) of native cyclodextrins were determined. γ-CD and α-CD interfered minimally with bacterial luminescence and were considered essentially non-toxic, whereas β-CD exhibited significantly higher toxicity [1]. The descending order of toxicity was β-CD >> α-CD > γ-CD [1].

Ecotoxicity Antimicrobial Biocompatibility

Cyclooctapentylose: Recommended Research and Industrial Application Scenarios Based on Differentiated Performance


Parenteral and Ophthalmic Formulations Requiring Low Hemolytic Risk

For injectable or ophthalmic drug products where direct contact with blood or sensitive membranes occurs, the significantly lower hemolytic activity of γ-CD compared to β-CD (β-CD >> α-CD > γ-CD [1]) makes it the preferred native cyclodextrin excipient. Its minimal extraction of erythrocyte membrane components reduces the risk of local irritation and systemic toxicity.

Oral Delivery Systems for Large-Molecule APIs and Nutraceuticals

The 9-10 Å cavity diameter of γ-CD uniquely enables the complexation and solubilization of large guest molecules (e.g., steroids, certain peptides) that exceed the inclusion capacity of α- and β-CDs. This expands the formulation space for poorly soluble active pharmaceutical ingredients (APIs) and nutraceuticals where smaller cyclodextrins are ineffective.

Food and Beverage Products Requiring GRAS-Approved Carriers

The rapid and complete digestibility of γ-CD by human salivary and pancreatic amylases [2], in stark contrast to the non-digestible α- and β-CDs, underpins its GRAS regulatory status. This makes γ-CD uniquely suitable for stabilizing flavors, vitamins, and polyunsaturated fatty acids in food and beverage applications where caloric and metabolic neutrality is not required but safety and digestibility are paramount [3].

High-Concentration Aqueous Formulations

With an aqueous solubility of 25.6 g/100 mL at 25°C—14.2-fold higher than β-CD [4]—γ-CD enables the preparation of highly concentrated aqueous solutions without the need for co-solvents or chemical derivatization. This property is critical for liquid dosage forms requiring high drug loading and for applications where organic solvents are undesirable.

Quote Request

Request a Quote for Cyclooctapentylose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.